Cas no 156597-62-5 ((1S)-1-(2-methoxy-5-methylphenyl)ethan-1-ol)

(1S)-1-(2-Methoxy-5-methylphenyl)ethan-1-ol is a chiral secondary alcohol featuring a methoxy-substituted aromatic ring. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals requiring enantioselective control. The compound's methoxy and methyl substituents enhance its reactivity in electrophilic aromatic substitution and coupling reactions, while the hydroxyl group allows for further functionalization. Its well-defined chirality ensures high selectivity in catalytic processes, reducing unwanted byproducts. This compound is typically synthesized under controlled conditions to maintain purity and optical activity, making it suitable for applications in drug development and advanced material synthesis. Proper handling under inert conditions is recommended to preserve stability.
(1S)-1-(2-methoxy-5-methylphenyl)ethan-1-ol structure
156597-62-5 structure
Product Name:(1S)-1-(2-methoxy-5-methylphenyl)ethan-1-ol
CAS No:156597-62-5
MF:C10H14O2
MW:166.216963291168
MDL:MFCD09863791
CID:4606549
PubChem ID:14928682
Update Time:2025-06-11

(1S)-1-(2-methoxy-5-methylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(2-methoxy-5-methylphenyl)ethanol
    • (1S)-1-(2-methoxy-5-methylphenyl)ethan-1-ol
    • MDL: MFCD09863791
    • Inchi: 1S/C10H14O2/c1-7-4-5-10(12-3)9(6-7)8(2)11/h4-6,8,11H,1-3H3/t8-/m0/s1
    • InChI Key: LPTWYDMGMVMECF-QMMMGPOBSA-N
    • SMILES: O[C@@H](C)C1C=C(C)C=CC=1OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 136
  • XLogP3: 1.8
  • Topological Polar Surface Area: 29.5

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$ 160.00 2022-06-03
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$ 250.00 2022-06-03
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Additional information on (1S)-1-(2-methoxy-5-methylphenyl)ethan-1-ol

Research Briefing on (1S)-1-(2-methoxy-5-methylphenyl)ethan-1-ol (CAS: 156597-62-5) in Chemical Biology and Pharmaceutical Applications

The compound (1S)-1-(2-methoxy-5-methylphenyl)ethan-1-ol (CAS: 156597-62-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This chiral alcohol serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. Recent studies have highlighted its role in the enantioselective synthesis of novel therapeutic agents, leveraging its unique stereochemical properties to enhance pharmacological efficacy.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (1S)-1-(2-methoxy-5-methylphenyl)ethan-1-ol in the asymmetric synthesis of selective serotonin reuptake inhibitors (SSRIs). The researchers employed this compound as a chiral building block to achieve high enantiomeric purity in the final product, which exhibited improved binding affinity and reduced off-target effects compared to racemic counterparts. The study underscores the importance of stereochemistry in optimizing drug performance and safety profiles.

In addition to its synthetic applications, (1S)-1-(2-methoxy-5-methylphenyl)ethan-1-ol has been investigated for its intrinsic biological activity. A preprint from Bioorganic & Medicinal Chemistry Letters (2024) reported its moderate inhibitory effects on cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory properties. Molecular docking simulations revealed that the compound interacts with key residues in the COX-2 active site, providing a structural basis for further derivatization to enhance potency and selectivity.

The pharmacokinetic profile of (1S)-1-(2-methoxy-5-methylphenyl)ethan-1-ol was explored in a recent European Journal of Pharmaceutical Sciences article (2023). Using in vitro ADME assays, researchers found that the compound exhibits favorable metabolic stability in human liver microsomes and moderate permeability in Caco-2 cell monolayers. These findings position it as a promising scaffold for developing orally bioavailable therapeutics, though further optimization may be required to address its relatively short plasma half-life.

From a technological perspective, advances in biocatalysis have enabled more sustainable production of (1S)-1-(2-methoxy-5-methylphenyl)ethan-1-ol. A 2024 ACS Catalysis paper described an engineered ketoreductase that achieves >99% enantiomeric excess in the asymmetric reduction of the corresponding prochiral ketone precursor. This green chemistry approach aligns with the pharmaceutical industry's growing emphasis on environmentally friendly manufacturing processes.

Looking ahead, the versatility of (1S)-1-(2-methoxy-5-methylphenyl)ethan-1-ol continues to inspire innovative research directions. Current investigations are exploring its incorporation into PROTAC (proteolysis targeting chimera) designs and its potential as a fragment in covalent inhibitor development. The compound's balanced lipophilicity (clogP ~2.1) and presence of modifiable functional groups make it particularly attractive for these emerging therapeutic modalities.

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